molecular formula C19H15N3O5 B2673303 1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one CAS No. 941935-01-9

1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one

Cat. No. B2673303
M. Wt: 365.345
InChI Key: NXADWMPTQMHENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one, also known as BDP, is a chemical compound with potential applications in scientific research. BDP is a pyrazinone derivative that has been shown to have significant effects on the biochemical and physiological processes of living organisms.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Novel Synthesis Techniques : Research by Xiao et al. (2008) discusses the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to create potent and selective antagonists for A2A adenosine receptors or potent pesticide lead compounds. This research contributes to understanding the synthetic pathways that may include compounds structurally related to 1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one (Xiao et al., 2008).

  • Antimicrobial Activities : A study by Al‐Azmi & Mahmoud (2020) focuses on the synthesis of novel pyrazole derivatives and their potential as antimicrobial agents. The compounds synthesized here could be structurally similar to the compound , suggesting potential antimicrobial applications (Al‐Azmi & Mahmoud, 2020).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : Desai et al. (2017) synthesized a series of compounds, including 1-(3-(1H-benzoimidazol-2-yl)-5-aryl-4-5dihydro-1H-pyrazol-1-yl)-2-(napthalene-1-yloxy)ethanones, and evaluated their antimicrobial and antifungal activities. This research indicates the potential of similar compounds in combating various microorganisms (Desai, Pandya, & Vaja, 2017).

Advanced Synthesis and Applications

  • Complex Synthesis Pathways : The work by Lega et al. (2016) explores the synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This research adds to the understanding of complex synthetic routes for compounds, potentially including those structurally related to 1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one (Lega et al., 2016).

Drug-Likeness Prediction

  • In Silico Drug-Likeness Studies : Pandya et al. (2019) conducted a study involving in silico ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities of synthesized compounds. This research is relevant for understanding the drug-like properties and potential biological activities of structurally similar compounds (Pandya et al., 2019).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-19-18(21-9-12-1-3-14-16(7-12)26-10-24-14)20-5-6-22(19)13-2-4-15-17(8-13)27-11-25-15/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXADWMPTQMHENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=CN(C3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydropyrazin-2-one

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